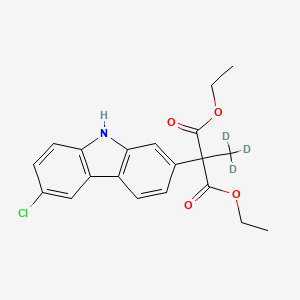![molecular formula C20H22N2O3 B563631 (4R)-3-[(3S)-3-(3-Aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one CAS No. 174590-39-7](/img/structure/B563631.png)
(4R)-3-[(3S)-3-(3-Aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure analysis of a compound involves understanding its 3D conformation, bond lengths, bond angles, and other structural parameters. Unfortunately, specific information regarding the molecular structure of “(4R)-3-[(3S)-3-(3-Aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one” is not available in the search results .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and other related properties. Unfortunately, specific information about the physical and chemical properties of “this compound” is not available in the search results .Aplicaciones Científicas De Investigación
Oxazolidinones: Novel Antimicrobial Agents
Oxazolidinones represent a novel class of synthetic antimicrobial agents, characterized by a unique mechanism of protein synthesis inhibition. They exhibit bacteriostatic activity against a broad range of significant human pathogens, including methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and penicillin- and cephalosporin-resistant Streptococcus pneumoniae. Linezolid, an oxazolidinone selected for clinical development, has demonstrated high oral bioavailability and favorable pharmacokinetic and toxicity profiles, showcasing significant promise as an alternative for treating serious infections due to resistant gram-positive organisms (Diekema & Jones, 2000).
Stereochemistry and Pharmacological Profile
The stereochemistry of certain pharmacological agents, including those with structures akin to oxazolidinones, significantly influences their biological activity. For example, enantiomerically pure derivatives of pyrrolidin-2-one have been explored for their ability to facilitate memory processes and attenuate cognitive function impairment. Such studies underline the direct relationship between the configuration of stereocenters and the biological properties of these molecules, highlighting the necessity for drug substance purification from less active enantiomers to harness their pharmacological advantages (Veinberg et al., 2015).
Catalytic Non-Enzymatic Kinetic Resolution
In the realm of asymmetric synthesis, the resolution of racemates through catalytic non-enzymatic kinetic resolution has emerged as a critical approach for synthesizing chiral compounds. This method has seen significant advancements, offering high enantioselectivity and yield for both products and recovered starting materials, which is of great importance in asymmetric organic synthesis (Pellissier, 2011).
Role in Atherosclerosis
Oxidized phospholipids (OxPLs), which may be structurally related to compounds like oxazolidinones, have been implicated in the pathogenesis of atherosclerosis. These phospholipids accumulate in lesions and regulate over a thousand genes in endothelial cells, influencing both pro-atherogenic and anti-atherogenic processes. The identification of receptors and signaling pathways associated with OxPL action has improved our understanding of their role in atherosclerosis, suggesting a significant impact on all stages of the disease (Berliner & Watson, 2005).
Mecanismo De Acción
The mechanism of action of a compound typically refers to how it interacts with biological systems, such as its effects on enzymes, cellular processes, or metabolic pathways. Unfortunately, specific information about the mechanism of action of “(4R)-3-[(3S)-3-(3-Aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one” is not available in the search results .
Direcciones Futuras
The future directions for a compound could involve potential applications, ongoing research, and areas of interest for future studies. Unfortunately, specific information about the future directions of “(4R)-3-[(3S)-3-(3-Aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one” is not available in the search results .
Propiedades
IUPAC Name |
(4R)-3-[(3S)-3-(3-aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-2-14(16-9-6-10-17(21)11-16)12-19(23)22-18(13-25-20(22)24)15-7-4-3-5-8-15/h3-11,14,18H,2,12-13,21H2,1H3/t14-,18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHQJRJVLJCKLK-KSSFIOAISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)N1C(COC1=O)C2=CC=CC=C2)C3=CC(=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CC(=O)N1[C@@H](COC1=O)C2=CC=CC=C2)C3=CC(=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652437 |
Source


|
| Record name | (4R)-3-[(3S)-3-(3-Aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174590-39-7 |
Source


|
| Record name | (4R)-3-[(3S)-3-(3-Aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1-Oxopropyl)(phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester](/img/no-structure.png)


![1-(Benzyl-d5)-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B563559.png)
![1-(Benzyl-d5)-4-[(6-benzyloxy-5-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B563560.png)





